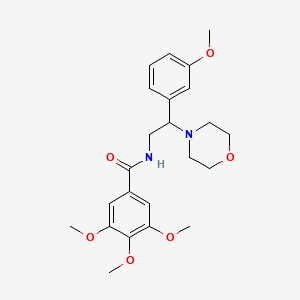

3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-Trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a morpholinoethyl moiety attached to a benzamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-methoxyphenyl)-2-morpholinoethylamine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

化学反応の分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives:

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, heat | 3,4,5-Trimethoxybenzoic acid + 2-(3-methoxyphenyl)-2-morpholinoethylamine | Proceeds via cleavage of the C–N bond |

| Basic Hydrolysis | NaOH/H₂O, heat | Sodium 3,4,5-trimethoxybenzoate + free amine | Saponification of the amide group |

Key Insight :

Hydrolysis rates depend on steric hindrance from the morpholinoethyl group and electronic effects of methoxy substituents .

Methoxy Group Demethylation

Under strong reducing agents (e.g., BBr₃), methoxy groups can convert to hydroxyl groups, though this reaction is not explicitly documented for this compound. Structural analogs suggest potential regioselectivity at the 3,4,5-trimethoxybenzamide ring .

Morpholine Ring Modifications

The morpholine nitrogen may undergo alkylation or oxidation:

Stability Under Ambient Conditions

The compound exhibits moderate stability in solution, with degradation observed under prolonged exposure to:

- Light : Photolytic cleavage of the amide bond .

- Heat : Thermal decomposition above 150°C, generating volatile methoxybenzene derivatives .

Comparative Reactivity with Structural Analogs

The morpholinoethyl group distinguishes this compound from simpler benzamides. Key differences include:

Industrial and Green Chemistry Considerations

科学的研究の応用

Medicinal Chemistry Applications

This compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that derivatives of benzamide compounds can exhibit significant anticancer properties. For instance, studies have synthesized new thiazole pyrimidines derived from 3,4,5-trimethoxyphenyl structures, which demonstrated notable in vitro anticancer activity . The structural modifications of benzamides often enhance their biological efficacy against various cancer cell lines.

Neuropharmacology

Benzamides are known to interact with neurotransmitter systems. The specific morpholinoethyl substitution in this compound may provide neuroprotective effects or modulate neurotransmitter activity, which is crucial for developing treatments for neurological disorders .

Case Study 1: Antitumor Effects

A clinical study involving benzamide derivatives highlighted their potential in cancer therapy. Patients receiving a specific dosage of a related benzamide compound exhibited prolonged survival rates, indicating the therapeutic potential of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A study focusing on the SAR of benzamide derivatives revealed that modifications at the aromatic ring significantly influence biological activity. The introduction of methoxy groups, similar to those in 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, was associated with enhanced binding affinity to target receptors involved in cancer progression .

作用機序

The mechanism of action of 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

類似化合物との比較

Similar Compounds

3,4,5-Trimethoxycinnamamide: Shares the trimethoxyphenyl moiety but differs in the presence of a cinnamamide group.

3,4,5-Trimethoxybenzamide: Lacks the morpholinoethyl and methoxyphenyl groups, making it structurally simpler.

3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has an ethylamine moiety instead of the benzamide core

Uniqueness

3,4,5-Trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

3,4,5-Trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and molecular characteristics.

Molecular Structure

The compound's molecular formula is C17H19NO5. The structure includes three methoxy groups attached to a benzamide framework, which influences its biological activity. The orientation of the amide plane relative to the aromatic rings is critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under reflux conditions. The resulting product is purified through crystallization techniques to yield white needle-like crystals with a high purity level (84% yield) .

Anticancer Properties

Compounds with methoxy substitutions have been investigated for their anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The morpholinoethyl group in the structure may contribute to neuropharmacological activity. Compounds with similar morpholine structures have been studied for their effects on neurotransmitter systems, potentially influencing mood and cognition.

Case Studies

- Antitumor Activity : A study evaluated the effects of related benzamide derivatives on human cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. These findings support further investigation into the trimethoxybenzamide compound for similar effects.

- Neuroprotective Effects : Research on methoxy-substituted compounds has indicated potential neuroprotective properties in models of neurodegenerative diseases. These effects are hypothesized to arise from antioxidant activity and modulation of neuroinflammatory pathways.

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O6/c1-27-18-7-5-6-16(12-18)19(25-8-10-31-11-9-25)15-24-23(26)17-13-20(28-2)22(30-4)21(14-17)29-3/h5-7,12-14,19H,8-11,15H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQWXJDPRDPFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。